3-Tert-butyl-5-ethynyl-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

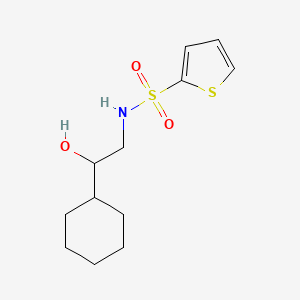

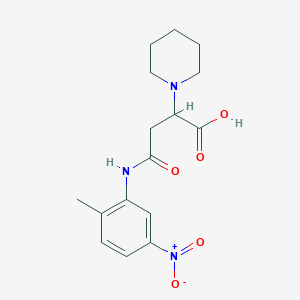

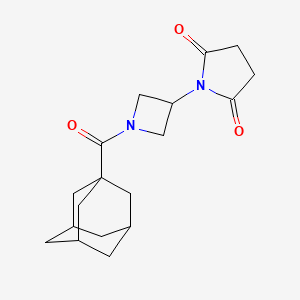

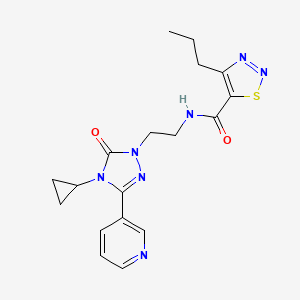

3-Tert-butyl-5-ethynyl-1,2-oxazole is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The IUPAC name for this compound is 3-(tert-butyl)-5-ethynylisoxazole .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The tert-butyl group is attached to the third carbon atom, and the ethynyl group is attached to the fifth carbon atom .Applications De Recherche Scientifique

Coordination Chemistry

Oxazoline ligands, including those related to 3-Tert-butyl-5-ethynyl-1,2-oxazole, have been extensively used in asymmetric organic syntheses facilitated by transition metals. These compounds exhibit versatility in ligand design, straightforward synthesis from readily available precursors, and modifiable chiral centers near donor atoms. This makes them pivotal in the coordination chemistry involving transition metals, with studies focusing on their structural characterization through X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).

Drug Discovery

In the context of drug discovery, click chemistry, a modular approach utilizing practical and reliable chemical transformations, includes reactions involving compounds like this compound. This chemistry has found applications across lead finding, proteomics, and DNA research due to its reliability, specificity, and biocompatibility of reactants. Triazole products from these reactions engage biological targets through hydrogen bonding and dipole interactions, demonstrating the broad impact of such compounds in medicinal chemistry (Kolb & Sharpless, 2003).

Organic Synthesis

The development of efficient, cost-effective, and transition-metal-free methodologies for regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles illustrates the utility of tert-butyl peroxybenzoate in C(sp2)–H bond functionalization. This showcases the versatility and broad application potential of tert-butyl-based compounds in organic synthesis, offering a pathway to synthesize anti-inflammatory agents and novel fused diazepines with significant yields (Sharma et al., 2021).

Anticancer Research

Oxazole-based compounds, which are structurally or functionally related to this compound, have been identified as significant targets for anti-cancer research. Their diverse structure enables interactions with various enzymes and receptors, leading to the discovery of new drugs with potential anticancer properties. This area of research highlights the importance of heterocyclic compounds in the development of therapeutic agents against cancer (Chiacchio et al., 2020).

Materials Science

In materials science, compounds like this compound have been explored for their corrosion inhibition properties, offering insights into the protective measures for metals against environmental degradation. The study of such compounds in corrosion inhibition underscores their potential in extending the lifespan and durability of metals in corrosive environments (Moretti, Guidi, & Fabris, 2013).

Safety and Hazards

The safety information for 3-Tert-butyl-5-ethynyl-1,2-oxazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-tert-butyl-5-ethynyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-5-7-6-8(10-11-7)9(2,3)4/h1,6H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFWIYRUYJSTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)

![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)